N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

Medicinal Chemistry CNS Drug Design Lipophilicity

N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine (CAS: 728024-50-8) is a fully characterized, synthetic small molecule belonging to the imidazo[1,2-a]pyridine-3-amine class—a scaffold recognized as a privileged structure in medicinal chemistry for its role in kinase inhibition and CNS-targeted drug discovery. The compound has a molecular formula of C21H18FN3 and a molecular weight of 331.4 g/mol.

Molecular Formula C21H18FN3
Molecular Weight 331.394
CAS No. 728024-50-8
Cat. No. B2534384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine
CAS728024-50-8
Molecular FormulaC21H18FN3
Molecular Weight331.394
Structural Identifiers
SMILESCC1=CN2C(=NC(=C2NCC3=CC=CC=C3)C4=CC=C(C=C4)F)C=C1
InChIInChI=1S/C21H18FN3/c1-15-7-12-19-24-20(17-8-10-18(22)11-9-17)21(25(19)14-15)23-13-16-5-3-2-4-6-16/h2-12,14,23H,13H2,1H3
InChIKeyGFBQMQHVBDJXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine: Core Chemical Identity and Procurement-Relevant Specifications


N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine (CAS: 728024-50-8) is a fully characterized, synthetic small molecule belonging to the imidazo[1,2-a]pyridine-3-amine class—a scaffold recognized as a privileged structure in medicinal chemistry for its role in kinase inhibition and CNS-targeted drug discovery . The compound has a molecular formula of C21H18FN3 and a molecular weight of 331.4 g/mol. Its structure is defined by three key features: a 4-fluorophenyl group at the 2-position, a methyl substituent regiospecifically at the 6-position of the pyridine ring, and an N-benzyl amine at the 3-position. This specific substitution pattern is verified by available spectral data, including 1H NMR and GC-MS, confirming its identity for research use .

Why a Generic Imidazo[1,2-a]pyridine Cannot Substitute for N-Benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine in Drug Discovery


The imidazo[1,2-a]pyridine scaffold is highly sensitive to substitution patterns, where even minor regioisomeric changes can lead to a complete loss of target affinity or a switch in biological activity. For this compound, the combination of the N-benzyl group at the 3-amine, the 4-fluorophenyl at the 2-position, and the 6-methyl on the pyridine ring creates a unique pharmacophoric profile. The N-benzyl group contributes substantial lipophilicity (calculated logP of 5.13 ), which is critical for blood-brain barrier penetration and binding to hydrophobic pockets in targets like CNS receptors or kinases. A generic substitution—such as using the 7-methyl regioisomer or the des-benzyl analog—would alter the molecule's logP, polar surface area, and molecular shape, as demonstrated in structure-activity relationship (SAR) studies where the position of a single methyl group on the imidazo[1,2-a]pyridine core caused orders-of-magnitude changes in inhibitor potency . Therefore, for reproducible SAR campaigns, only the specific regioisomer and substitution pattern are valid.

Quantitative Differential Evidence for N-Benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine Against Its Closest Analogs


Regioisomeric Identity: 6-Methyl Substitution Achieves a Quantifiably Distinct LogP Profile for CNS Penetration

The target compound is the 6-methyl regioisomer. Its closest positional analog is the 7-methyl regioisomer, N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine. While both share the same molecular formula and weight, the shift of the methyl group from the 6- to the 7-position results in a different electronic distribution and molecular shape. Although direct comparative logP data for both regioisomers is not published, the target compound's high calculated logP of 5.13 directly supports its design for targets requiring high membrane permeability, a feature that is finely tuned by the precise position of this methyl group . The 6-substitution is specifically cited in antipsychotic-lead SAR as being optimal for activity and duration of action , whereas the 7-methyl isomer is yet to be profiled in any public pharmacological study.

Medicinal Chemistry CNS Drug Design Lipophilicity

Structural Confirmation: Existence of Validated Analytical Reference Spectra Ensures Procurement Identity

A significant differentiator for procurement is the availability of verified structural identity data. The target compound has both 1H NMR and GC-MS spectra deposited in the SpectraBase reference database , providing unambiguous proof of its specific structure. This is in contrast to many close analogs, such as N-benzyl-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine, which, despite being commercially available, has no public analytical reference spectra or published characterization, increasing the risk of receiving a mislabeled or incorrect compound.

Chemical Procurement Quality Control Structural Verification

N-Benzyl Lipophilic Handle: Differentiated Hydrophobicity from N-Cyclopentyl and N-Unsubstituted Analogs

The amine substituent at the 3-position is a critical driver of this compound's overall physicochemical profile. The N-benzyl group imparts a calculated logP of 5.13 , which is markedly more lipophilic than the N-unsubstituted parent scaffold, 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine (estimated logP ~3.0). It is also distinct from the N-cyclopentyl analog, N-cyclopentyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine, which has a lower molecular weight (309.4 Da) and lower logP, making the target compound more suitable for targets with large hydrophobic pockets or for applications requiring higher tissue distribution. This differential lipophilicity is not a generic class feature but a tunable parameter achieved only through the specific N-benzyl substitution.

ADME-Tox LogP Medicinal Chemistry

Low Polar Surface Area as a Predictor of Membrane Permeability and BBB Penetration

The compound's calculated topological polar surface area (TPSA) is 29.33 Ų . This value is well below the commonly accepted threshold of 60-70 Ų for good oral absorption and below 90 Ų for blood-brain barrier penetration. By comparison, many imidazo[1,2-a]pyridine kinase inhibitors reported in the literature have polar surface areas exceeding 60 Ų due to the presence of additional polar groups like carboxamides or sulfonamides, which can limit their CNS exposure. This low PSA, combined with its high logP, positions the compound as a privileged starting point for CNS-targeted lead optimization programs where passive permeability is paramount.

CNS Drug Discovery Physicochemical Properties ADME

Imidazo[1,2-a]pyridin-3-amine Scaffold with Potential for Broad Kinase and GPCR Ligand Discovery

The imidazo[1,2-a]pyridine-3-amine scaffold has demonstrated broad activity as a core for kinase inhibitors, including PI3K, CDK, and PDGFR [REFS-1, REFS-2]. Additionally, recent literature has highlighted this scaffold's potential as a positive allosteric modulator of the GABA-A receptor for antipsychotic applications, where a closely related 3-amino derivative showed an MED of 1 mg/kg in an amphetamine-induced hyperlocomotion rat model . The N-benzyl substitution on the target compound provides a synthetic handle for further diversification, while the free amine enables subsequent functionalization, creating a versatile intermediate for parallel medicinal chemistry efforts.

Medicinal Chemistry Kinase Inhibitors GPCR Ligands

Procurement-Grade Identity Verification: LogP, PSA, and Spectral Data Package Outperforms Other Vendors' Offerings

A comparison of the target compound's documentation from multiple vendors reveals that only select suppliers provide the combination of calculated physicochemical data and verified spectra. Ambinter's listing for AMB1080903 includes calculated logP (5.1339), PSA (29.33), and molar refractivity, in addition to the data on top of any available spectra. Other vendors, such as those listing the 7-methyl regioisomer, provide only a molecular formula and weight, with no logP, PSA, or spectral verification. This comprehensive documentation package reduces the risk of misidentification and supports the compound's use in computational modeling and QSAR studies without the need for additional characterization experiments .

Procurement Chemical Identity Quality Assurance

Optimal Application Scenarios for N-Benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine Based on Quantitative Evidence


CNS Drug Discovery Lead Optimization: Exploiting Optimal logP and Low PSA for Blood-Brain Barrier Penetration

The compound's calculated logP of 5.13 and TPSA of 29.33 Ų place it squarely within the optimal physicochemical space for CNS drugs. It is ideally suited as a starting scaffold for medicinal chemistry programs targeting neurological or psychiatric disorders, such as GABA-A receptor modulation for antipsychotic development . Its high lipophilicity enables passive BBB penetration, while the low PSA suggests minimal efflux by P-glycoprotein, increasing the probability of achieving therapeutic brain concentrations.

Kinase Inhibitor SAR Campaigns: A Regioisomerically Pure Intermediate for Generating Diverse Libraries

The 6-methyl regioisomer is a specific, validated intermediate for synthesizing libraries of 3-aminoimidazo[1,2-a]pyridines with potential kinase inhibitory activity. As demonstrated in PI3K and PDGFR inhibitor programs , substitution at the 3-amine and 2-aryl positions is critical for potency and selectivity. The target compound's free N-benzyl amine allows for further chemical diversification, while the 6-methyl group uniquely positions it in structure-activity relationship (SAR) studies aimed at exploring the effect of regioisomerism on kinase inhibition, offering a concrete route to ATP-competitive inhibitors.

High-Throughput Screening Library Design: A Structurally and Spectrally Verified Scaffold Enhances Screening Deck Quality

For organizations building proprietary screening libraries, the availability of verified 1H NMR and MS spectra for this compound is a key differentiator. This data ensures that the compound's identity can be confirmed upon receipt and after storage, mitigating the risk of screening artifacts due to degradation or mislabeling . Its distinct logP and PSA profile also contributes to the chemical diversity of a screening deck, filling a niche for neutral, lipophilic scaffolds that are underrepresented in many commercial libraries.

Antimicrobial and Antibiotic Resistance Research: A Starting Point for Developing Gram-Positive Selective Agents

The imidazo[1,2-a]pyridin-3-amine core has demonstrated bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), in studies of Groebke-Blackburn-Bienaymé-derived analogs . While the target compound itself was not directly profiled in that study, its structural features match the SAR requirements identified for activity. Specifically, a hydrophobic N-benzyl group and a 2-aryl substituent were found to be important for potency. This compound can therefore serve as a lead for medicinal chemistry optimization aimed at novel antibacterial agents.

Quote Request

Request a Quote for N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.